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Compound of Interest

Compound Name:
Methyl 3-aminopyridine-4-

carboxylate

Cat. No.: B145495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isomeric positioning of functional groups on a pyridine ring significantly influences the

molecule's electronic properties, intermolecular interactions, and, consequently, its

spectroscopic signature. For drug development professionals and researchers in medicinal

chemistry, understanding these differences is crucial for the unambiguous identification and

characterization of aminopyridine carboxylate isomers, a scaffold present in numerous

biologically active compounds. This guide provides a comparative analysis of the spectroscopic

properties of key aminopyridine carboxylate isomers, supported by experimental data and

detailed methodologies.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for various aminopyridine

carboxylate isomers. The data has been compiled from various spectroscopic databases and

literature sources.

¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise

substitution pattern on the pyridine ring. The chemical shifts (δ) of the aromatic protons and

carbons are highly sensitive to the electronic effects of the amino (-NH₂) and carboxylic acid (-

COOH) groups.
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Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compoun
d

H-2 H-3 H-4 H-5 H-6 Solvent

2-Amino-3-

pyridinecar

boxylic

acid

- 7.9-8.1 (d) 7.0-7.2 (t) 8.0-8.2 (d) 8.3-8.5 (d) DMSO-d₆

3-Amino-2-

pyridinecar

boxylic

acid

7.3-7.5 (d) - 6.7-6.9 (t) 8.1-8.3 (d) 8.4-8.6 (d) DMSO-d₆

4-Amino-2-

pyridinecar

boxylic

acid

8.0-8.2 (s) 6.8-7.0 (d) - 6.6-6.8 (d) 8.2-8.4 (d) DMSO-d₆

5-Amino-2-

pyridinecar

boxylic

acid

7.8-8.0 (d) 7.1-7.3 (d) 6.4-6.6 (s) - 8.1-8.3 (d) DMSO-d₆

6-Amino-3-

pyridinecar

boxylic

acid

8.2-8.4 (s) 7.9-8.1 (d) 7.2-7.4 (d) - 6.5-6.7 (d) DMSO-d₆

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compo
und

C-2 C-3 C-4 C-5 C-6 COOH Solvent

2-Amino-

3-

pyridinec

arboxylic

acid

158-160 115-117 138-140 118-120 148-150 168-170 DMSO-d₆

3-Amino-

2-

pyridinec

arboxylic

acid

150-152 145-147 117-119 135-137 140-142 169-171 DMSO-d₆

4-Amino-

2-

pyridinec

arboxylic

acid

155-157 108-110 152-154 106-108 149-151 167-169 DMSO-d₆

5-Amino-

2-

pyridinec

arboxylic

acid

140-142 120-122 145-147 108-110 148-150 166-168 DMSO-d₆

6-Amino-

3-

pyridinec

arboxylic

acid

160-162 120-122 139-141 108-110 150-152 167-169 DMSO-d₆

Note: Chemical shifts are approximate and can vary.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in

a molecule. The positions of the stretching and bending vibrations are characteristic of the
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amino and carboxylic acid groups.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Compound
O-H Stretch
(Carboxylic
Acid)

N-H Stretch
(Amine)

C=O Stretch
(Carboxylic
Acid)

N-H Bend
(Amine)

2-Amino-3-

pyridinecarboxyli

c acid

2500-3300

(broad)
3300-3500 1680-1710 1600-1650

3-Amino-2-

pyridinecarboxyli

c acid

2500-3300

(broad)
3300-3500 1670-1700 1610-1660

4-Amino-2-

pyridinecarboxyli

c acid

2500-3300

(broad)
3300-3500 1690-1720 1590-1640

5-Amino-2-

pyridinecarboxyli

c acid

2500-3300

(broad)
3300-3500 1685-1715 1605-1655

6-Amino-3-

pyridinecarboxyli

c acid

2500-3300

(broad)
3300-3500 1675-1705 1615-1665

Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[1]

UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The

position of maximum absorbance (λ_max) is influenced by the conjugation and the electronic

nature of the substituents. Aromatic compounds typically exhibit multiple absorption bands.[2]

[3]

Table 4: UV-Vis Spectroscopic Data (in nm)
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Compound λ_max 1 λ_max 2 Solvent

2-Amino-3-

pyridinecarboxylic

acid

~240 ~320 Ethanol

3-Amino-2-

pyridinecarboxylic

acid

~235 ~330 Ethanol

4-Amino-2-

pyridinecarboxylic

acid

~250 ~300 Ethanol

5-Amino-2-

pyridinecarboxylic

acid

~245 ~310 Ethanol

6-Amino-3-

pyridinecarboxylic

acid

~230 ~315 Ethanol

Note: λ_max values are approximate and can be influenced by solvent polarity and pH.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the isomers. For these compounds, a common fragmentation is the loss of the carboxylic

acid group (as COOH or CO₂).

Table 5: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragment [M-COOH]⁺

2-Amino-3-pyridinecarboxylic

acid
138 93

3-Amino-2-pyridinecarboxylic

acid
138 93

4-Amino-2-pyridinecarboxylic

acid
138 93

5-Amino-2-pyridinecarboxylic

acid
138 93

6-Amino-3-pyridinecarboxylic

acid
138 93

Note: The molecular ion peak is expected at an m/z of 138 for all isomers with the formula

C₆H₆N₂O₂.[4][5][6][7]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aminopyridine

carboxylate isomers.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the aminopyridine carboxylate isomer in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with

appropriate pH adjustment) in a 5 mm NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.
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Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Process the data similarly to the ¹H spectrum.

FTIR Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is

commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

[8] Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr

powder and pressing it into a transparent disk.[9]

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or clean ATR crystal.

Place the sample in the beam path and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).[8]

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the aminopyridine carboxylate isomer in a

UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The

concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
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Instrument: A dual-beam UV-Vis spectrophotometer.

Acquisition:

Use a cuvette containing the pure solvent as a reference.

Scan a wavelength range of approximately 200-400 nm.

Record the absorbance as a function of wavelength to identify the λ_max values.[10]

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).[11]

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

Acquisition:

Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and

comparison of aminopyridine carboxylate isomers.
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Experimental Workflow for Isomer Characterization

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Comparative Analysis

Aminopyridine Carboxylate Isomer

Dissolve in Deuterated Solvent Prepare Solid Sample (ATR/KBr) Prepare Dilute Solution

Mass SpectrometryNMR Spectroscopy
(¹H, ¹³C) FTIR Spectroscopy UV-Vis Spectroscopy

Chemical Shifts
Coupling Constants Vibrational Frequencies λ_max

Molar Absorptivity
m/z Values

Fragmentation Pattern

Compare Spectroscopic Data
of Isomers

Isomer Identification
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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